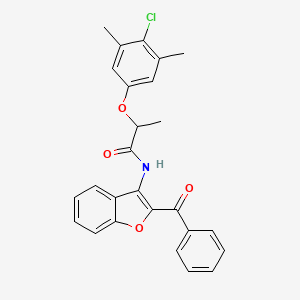![molecular formula C19H12F4N2S B11571425 6-(4-Fluorophenyl)-2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B11571425.png)
6-(4-Fluorophenyl)-2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-FLUOROPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2-bromo-1-(3-trifluoromethylphenyl)ethanone under basic conditions to form an intermediate. This intermediate is then cyclized with thiourea to yield the desired imidazo[2,1-b][1,3]thiazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-FLUOROPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-{[3-(Trifluoromethyl)phenyl]methyl}imidazo[2,1-b][1,3]thiazole
- 6-(4-Bromophenyl)-2-{[3-(Trifluoromethyl)phenyl]methyl}imidazo[2,1-b][1,3]thiazole
- 6-(4-Methylphenyl)-2-{[3-(Trifluoromethyl)phenyl]methyl}imidazo[2,1-b][1,3]thiazole
Uniqueness
The presence of the fluorine atoms and the trifluoromethyl group in 6-(4-FLUOROPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE distinguishes it from similar compounds. These functional groups enhance its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H12F4N2S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C19H12F4N2S/c20-15-6-4-13(5-7-15)17-11-25-10-16(26-18(25)24-17)9-12-2-1-3-14(8-12)19(21,22)23/h1-8,10-11H,9H2 |
InChI Key |
VUFAHLIOGQRQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11571346.png)
![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B11571351.png)
![2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-ethoxyphenyl)methanone](/img/structure/B11571352.png)
![Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-6-(furan-2-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11571353.png)
![13-amino-11-(4-bromophenyl)-3,5-dimethyl-7-oxo-4,14-dioxatricyclo[8.4.0.02,6]tetradeca-1(10),2,5,8,12-pentaene-12-carbonitrile](/img/structure/B11571354.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B11571360.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11571361.png)
![2-(Adamantan-1-YL)-N-(4-chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11571364.png)
![1-[6-(4-ethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11571369.png)
![N-(4-methoxybenzyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11571377.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571383.png)

![(3E)-3-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11571392.png)
![8-phenyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11571419.png)
